1-(2-Bromophenyl)-2,2,2-trifluoroethanol
Overview
Description
1-(2-Bromophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a trifluoromethyl group and an alcohol group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with trifluoroacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-2,2,2-trifluoroethanol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: 1-(2-Bromophenyl)-2,2,2-trifluoroacetone.
Reduction: 1-(2-Bromophenyl)-2,2,2-trifluoroethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromophenyl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)-2,2,2-trifluoroethanol exerts its effects is primarily through its interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins and enzymes.
Comparison with Similar Compounds
1-(2-Bromophenyl)-2,2,2-trifluoroethanol can be compared with other similar compounds such as:
1-(2-Chlorophenyl)-2,2,2-trifluoroethanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(2-Bromophenyl)-2,2,2-trifluoroacetone: The ketone analog, which has different chemical properties and applications.
1-(2-Bromophenyl)-2,2,2-trifluoroethane: The fully reduced form, which lacks the alcohol group and has different physical and chemical characteristics.
The uniqueness of this compound lies in its combination of a bromine atom and a trifluoromethyl group, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-(2-bromophenyl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNQGLQRPWGSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727207 | |
Record name | 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394203-55-5 | |
Record name | 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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